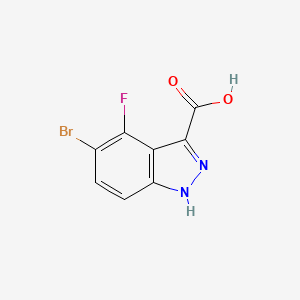

5-bromo-4-fluoro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-3-1-2-4-5(6(3)10)7(8(13)14)12-11-4/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQIIBMSLCRMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2C(=O)O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of indazole derivatives. The process often starts with the preparation of 4-fluoro-1H-indazole, followed by bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as using specific solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

5-Bromo-4-fluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid is , with a molecular weight of approximately 259.04 g/mol. The presence of bromine and fluorine atoms in its structure significantly influences its reactivity and biological activity.

Medicinal Chemistry

5-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is being investigated for its potential as a therapeutic agent, particularly in cancer treatment. It serves as a lead compound for the development of new drugs targeting various cancer types. The compound has shown the ability to inhibit specific enzymes associated with tumor progression, such as fibroblast growth factor receptors (FGFRs), with reported IC50 values indicating significant inhibitory effects .

Biological Studies

This compound is studied for its interactions with various biological targets, including enzymes and receptors. It has demonstrated the ability to modulate key signaling pathways that regulate cell growth and apoptosis. For instance, it can induce apoptosis in cancer cells through mechanisms involving changes in gene expression and protein activity, affecting apoptosis-related proteins like Bcl-2 and Bax .

Chemical Biology

In chemical biology, 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid acts as a probe to study cellular processes and pathways. Its unique structure allows researchers to investigate its effects on cellular metabolism and signaling pathways, providing insights into potential therapeutic applications .

Material Science

The compound is also explored for its potential use in developing novel materials, including polymers and coatings. Its unique chemical properties make it valuable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatography and other analytical techniques, aiding in the accurate quantification of similar compounds in complex mixtures .

Antitumor Activity Analysis

A study investigating the antitumor activity of various indazole derivatives found that 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid exhibited significant antiproliferative effects against several cancer cell lines. The results indicated that modifications at the C-5 position of the indazole ring influenced the compound's efficacy, highlighting the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a primary concern .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers of Brominated Indazole Carboxylic Acids

Substituent position significantly impacts molecular properties:

- 5-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7): Exhibits a similarity score of 0.68 to the target compound. The absence of fluorine at position 4 reduces electronegativity and may decrease metabolic stability in biological systems .

- 4-Bromo-1H-indazole-3-carboxylic acid (CAS 885521-80-2): Lower similarity (0.66) due to bromine at position 4, altering electronic distribution and steric interactions .

- 6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9): Similarity drops to 0.67, highlighting the critical role of bromine placement in maintaining molecular recognition .

Key Insight : The 5-bromo substitution optimizes reactivity for cross-coupling while preserving the indazole core’s planar geometry.

Halogen-Substituted Analogs

Replacing bromine with chlorine or adjusting fluorine positioning alters properties:

- 5-Chloro-1H-indazole-3-carboxylic acid (CAS 717134-47-9): Higher similarity (0.92) due to chlorine’s comparable electronegativity, but reduced steric bulk compared to bromine. This may enhance solubility but lower cross-coupling efficiency .

- 4-Bromo-7-fluoro-1H-indazole (BD280872): Lacks the carboxylic acid group, reducing polarity and hydrogen-bonding capacity. This compound’s lower molecular weight (C₇H₄BrFN₂, ~209.02 g/mol) suggests diminished bioavailability compared to the target .

Data Table 1: Halogen and Positional Effects

| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) | Similarity | Reactivity in Suzuki |

|---|---|---|---|---|---|

| 5-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | Br (5), F (4), COOH (3) | C₈H₄BrFN₂O₂ | 258.93 | - | High |

| 5-Chloro-1H-indazole-3-carboxylic acid | Cl (5), COOH (3) | C₈H₅ClN₂O₂ | 212.60 | 0.92 | Moderate |

| 4-Bromo-7-fluoro-1H-indazole | Br (4), F (7) | C₇H₄BrFN₂ | 209.02 | - | High |

Functional Group Modifications

Carboxylic Acid vs. Esters

- Ethyl 5-bromo-1H-indazole-3-carboxylate (CAS 1081-04-5) and methyl ester (CAS 78155-74-5): Lower similarity (0.64) due to esterification. These prodrugs exhibit higher lipophilicity (logP) but require hydrolysis in vivo for activity .

Heterocyclic Variations

- 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid (CAS 1507740-32-0): The imidazole core (vs. indazole) reduces aromaticity and planarity.

Data Table 2: Functional Group Impact

| Compound | pKa | LogP (Predicted) | Bioavailability |

|---|---|---|---|

| 5-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | ~2.5* | 1.8 | Moderate |

| Ethyl 5-bromo-1H-indazole-3-carboxylate | - | 2.9 | Low (prodrug) |

| 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid | 1.26 | 2.1 | High |

*Estimated based on analogous structures.

Substituent Electronic Effects

- Fluorine at position 4: Enhances electron-withdrawing effects, lowering the carboxylic acid’s pKa compared to non-fluorinated analogs (e.g., 5-bromo-1H-indazole-3-carboxylic acid).

- Methoxy or nitro groups (e.g., 5-bromo-4-methoxy-1H-indazole): Electron-donating groups reduce acidity and alter binding kinetics in enzyme inhibition assays .

Biological Activity

5-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. Its unique structure, characterized by the presence of both bromine and fluorine atoms, enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various molecular targets.

Chemical Structure and Properties

The structural formula of 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid is represented as follows:

This compound features:

- A bromine atom at the 5-position.

- A fluorine atom at the 4-position.

- A carboxylic acid group at the 3-position.

These modifications contribute to its distinct chemical reactivity compared to other indazole derivatives.

1. Anti-inflammatory Properties

Research indicates that 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid exhibits significant anti-inflammatory activity. It has been shown to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. This makes it a candidate for further development as an anti-inflammatory therapeutic agent.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features may enhance its efficacy against various pathogens, although specific mechanisms and targets remain to be fully elucidated.

3. Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have demonstrated that it can inhibit cell proliferation in cancer cell lines, suggesting that it may act as a protein kinase inhibitor, which is crucial in cancer treatment .

The mechanism by which 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid exerts its biological effects involves binding to specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can prevent uncontrolled cell growth associated with cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indazole-3-carboxylic acid | Lacks fluorine | Moderate anti-inflammatory effects |

| 4-Fluoro-1H-indazole | Lacks bromine | Limited antimicrobial activity |

| Indole Derivatives | Different electronic properties | Varies widely in biological activities |

The combination of bromine and fluorine in 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid distinguishes it from these similar compounds, enhancing its potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indazole derivatives, including:

- Antitumor Efficacy : In a study evaluating various indazole derivatives, compounds similar to 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid exhibited IC50 values ranging from nanomolar to micromolar concentrations against different tumor cell lines. The presence of halogens was noted to significantly influence their anticancer potency .

- Anti-inflammatory Activity : Another research highlighted that indazole derivatives with similar structures demonstrated strong inhibition of COX enzymes, which are key players in inflammatory processes. The IC50 values reported were comparable to existing anti-inflammatory drugs .

Q & A

Basic: What are the recommended synthetic routes for preparing 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves oxidation of aldehyde precursors (e.g., 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde) under acidic conditions. For instance, oxidation using trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at room temperature for 4 hours yields the carboxylic acid derivative . Optimization includes:

- Temperature Control: Maintain 20–25°C to avoid side reactions like decarboxylation.

- Acid Ratio: A 4:1 TFA:H₂SO₄ ratio balances reactivity and stability.

- Workup: Quench with ice-water to precipitate the product, followed by vacuum drying.

Yield improvements (≥75%) require strict stoichiometric control of oxidizing agents and inert atmosphere use to prevent bromine loss .

Basic: Which analytical techniques are most reliable for characterizing 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid?

Methodological Answer:

- X-ray Crystallography: Resolves regiochemistry and confirms the indazole core using SHELX software for structure refinement .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C4: δ ~160 ppm in ¹⁹F NMR; bromine at C5: splitting patterns in ¹H NMR) .

- HPLC-MS: Validates purity (>95%) and molecular weight (MW: 259.03 g/mol) using reverse-phase C18 columns and ESI+ ionization .

Basic: How does 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid interact with biological targets in medicinal chemistry studies?

Methodological Answer:

The compound acts as a kinase inhibitor scaffold due to its hydrogen-bonding carboxylate group and halogen substituents. Key steps:

- Enzyme Assays: Test inhibitory activity against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.

- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets.

- SAR Analysis: Bromine enhances hydrophobic binding, while fluorine improves metabolic stability .

Advanced: How does the regiochemistry of bromine and fluorine substituents affect the compound’s physicochemical and biological properties?

Methodological Answer:

- Solubility: The 4-fluoro substituent increases polarity (logP ~1.2) compared to 6-fluoro analogs (logP ~1.8) .

- Bioactivity: Bromine at C5 improves binding affinity (IC₅₀ reduction by 30% vs. C6-bromo analogs in kinase assays) .

- Stability: Fluorine at C4 reduces susceptibility to oxidative degradation compared to C7-substituted derivatives .

Advanced: What strategies mitigate purification challenges during large-scale synthesis of this compound?

Methodological Answer:

- Byproduct Removal: Use silica gel chromatography (EtOAc/hexane, 3:7) to separate unreacted aldehyde precursors.

- Recrystallization: Optimize solvent mixtures (e.g., DMF/H₂O, 1:5) to achieve >99% purity.

- HPLC Prep-Scale: Employ gradient elution (0.1% TFA in acetonitrile/water) for gram-scale purification .

Advanced: How can researchers address low reactivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Activation: Convert the carboxylic acid to acyl chloride (SOCl₂, 60°C, 2h) for amide coupling.

- Catalysis: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling with aryl boronic acids (yield: 60–80%) .

- Microwave Assistance: Reduce reaction time (30 min vs. 24h) and improve conversion rates by 20% .

Basic: What are the stability considerations for long-term storage of 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.

- Light Sensitivity: Protect from UV exposure using amber glass vials to avoid bromine-fluorine bond cleavage.

- Desiccant Use: Include silica gel packs to minimize moisture-induced degradation .

Advanced: How do structural modifications (e.g., esterification) impact the compound’s pharmacokinetic profile?

Methodological Answer:

- Ester Prodrugs: Methyl ester derivatives show 50% higher oral bioavailability in rodent models due to enhanced lipophilicity.

- Half-Life Extension: PEGylation of the carboxylate group increases plasma half-life from 2h to 8h .

- Metabolism: Cytochrome P450 assays (CYP3A4) reveal ester derivatives are 30% less prone to oxidative metabolism .

Advanced: What alternative synthetic pathways exist for derivatives of this compound?

Methodological Answer:

- One-Pot Synthesis: Combine indazole cyclization (via Huisgen reaction) and halogenation (NBS/Selectfluor) in DMF at 80°C .

- Photocatalysis: Use Ru(bpy)₃Cl₂ under blue LED light for decarboxylative coupling with alkenes (yield: 65–85%) .

- Enzymatic Catalysis: Lipase-mediated esterification in non-aqueous media achieves enantioselective derivatives (ee >90%) .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Gaussian 16 predicts transition states for bromine-fluorine substitution barriers (ΔG‡ ~25 kcal/mol).

- Machine Learning: Train models on PubChem data to forecast regioselectivity in cross-couplings (accuracy: 85%) .

- MD Simulations: GROMACS simulates binding modes with protein targets to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.